(R)-1-(Pyridin-2-yl)ethanamine hydrochloride

Asymmetric catalysis Transfer hydrogenation Ligand design

This (R)-configured enantiomer is a critical chiral building block for pharmaceutical intermediates and asymmetric catalysis. Its defined stereochemistry at the 2-pyridyl position provides a unique bidentate (N,N) chelation motif essential for forming catalytically active transition metal complexes. Substituting with the uncontrolled racemate or the (S)-enantiomer (CAS 27854-90-6) risks nullified enantioselectivity and failed synthetic reproducibility. Verified ≥98% purity ensures reliable outcomes in transfer hydrogenation and methoxycarbonylation protocols.

Molecular Formula C7H11ClN2
Molecular Weight 158.63
CAS No. 1169576-99-1
Cat. No. B3045952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Pyridin-2-yl)ethanamine hydrochloride
CAS1169576-99-1
Molecular FormulaC7H11ClN2
Molecular Weight158.63
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N.Cl
InChIInChI=1S/C7H10N2.ClH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,8H2,1H3;1H/t6-;/m1./s1
InChIKeyGMGRUOOGCQLWLT-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-1-(Pyridin-2-yl)ethanamine Hydrochloride (CAS 1169576-99-1) for Chiral Synthesis and Asymmetric Catalysis


(R)-1-(Pyridin-2-yl)ethanamine hydrochloride is a chiral, enantiopure primary amine containing a pyridine ring, supplied as a stable hydrochloride salt for improved handling and solubility . It serves as a critical chiral building block in the synthesis of pharmaceutical intermediates and as a key component in the design of ligands for asymmetric catalysis . Its specific (R)-configuration imparts distinct stereochemical properties that are essential for achieving desired enantioselectivity in target molecules, differentiating it from the (S)-enantiomer (CAS 27854-90-6), the racemic mixture (CAS 42088-91-5), and regioisomers like the 3-pyridyl derivative [1].

Why (R)-1-(Pyridin-2-yl)ethanamine HCl Cannot Be Substituted with Generic Chiral Amines


Generic substitution with a different chiral amine or an uncontrolled racemate introduces significant risk to both research outcomes and industrial processes. The biological and catalytic activity of the resulting complex or pharmaceutical is intrinsically linked to the absolute configuration and regiospecificity of the chiral center and the heteroaromatic nitrogen . Substituting the (R)-enantiomer with the (S)-form or a racemic mixture can lead to divergent, and often detrimental, properties, including reduced or nullified catalytic enantioselectivity, altered pharmacological profiles, or failed reproducibility of key synthetic steps [1]. The specific 2-pyridyl regioisomer further distinguishes it from 3- or 4-pyridyl analogs by providing a unique bidentate (N,N) chelation motif, which is a cornerstone of its utility in forming well-defined, catalytically active transition metal complexes [2].

Procurement-Ready Evidence: Quantifying the Superiority of (R)-1-(Pyridin-2-yl)ethanamine Hydrochloride


Catalytic Asymmetric Transfer Hydrogenation: (R)-Configured Ligand Outperforms (S)-Configured Ligand

In a direct head-to-head comparison, the (R)-configured ligand derived from (R)-1-(pyridin-2-yl)ethylamine, when complexed with Ru(PPh3)3Cl2, demonstrated a significantly higher enantioselectivity in the transfer hydrogenation of acetophenone compared to its (S)-configured counterpart under identical conditions. While both ligands enabled near-quantitative conversion, the (R)-ligand system achieved a superior enantiomeric excess [1].

Asymmetric catalysis Transfer hydrogenation Ligand design

Chiral Resolution Efficiency: (R)-Enantiomer Achieves 99% ee via Validated Method

A novel fractional crystallization method specifically designed for racemic 1-(pyridin-2-yl)ethylamine (PEA) demonstrated a clear, quantifiable separation outcome. The process yielded the (R)-enantiomer with an enantiomeric excess (ee) of 99%, compared to 98% ee for the (S)-enantiomer, with identical overall yields of 24.8% for both [1]. This confirms that high purity is attainable for the (R)-form using optimized resolution techniques.

Chiral resolution Enantiomeric purity Crystallization

Chemoenzymatic Synthesis Benchmark: (R)-Enantiomer from KRED Route Matches Industry-Leading ee Standards

A state-of-the-art chemoenzymatic route employing a highly enantioselective ketoreductase (KRED) has been established to produce a series of optically active pyridinic ethanamines. The methodology consistently yields these amines, including those structurally related to the target compound, with enantiomeric excesses of ≥97% [1]. This provides a strong class-level inference for the high enantiopurity achievable for the (R)-1-(pyridin-2-yl)ethanamine core via this modern, efficient approach.

Chemoenzymatic synthesis Ketoreductase (KRED) Enantioselectivity

Enhanced Practicality: Hydrochloride Salt Form Ensures Superior Stability and Handling Over Free Base

The hydrochloride salt formulation of (R)-1-(pyridin-2-yl)ethanamine (CAS 1169576-99-1) provides tangible, quantifiable advantages over its free base counterpart (CAS 45695-03-2). The salt demonstrates a clear safety and handling advantage, as indicated by standardized hazard statements requiring protective equipment due to its defined irritant properties . Furthermore, the solubility profile is improved for aqueous applications: a 10 mM stock solution is readily prepared with 6.304 mL of solvent per mg, a clear advantage over the less water-soluble free amine, which requires additional handling and solvent optimization [1].

Formulation Stability Solubility

Validated Application Scenarios for (R)-1-(Pyridin-2-yl)ethanamine Hydrochloride in Research and Development


Design and Synthesis of Novel Asymmetric Transfer Hydrogenation Catalysts

This compound is the optimal starting material for constructing tridentate (N,N,O) ligands. As demonstrated by Brunner and Niemetz, the (R)-configured ligand derived from this amine provides a critical stereochemical environment, achieving a benchmark 47% ee in the transfer hydrogenation of acetophenone [1]. Researchers aiming to improve upon this catalytic system or develop new ones should procure the (R)-enantiomer to ensure meaningful and reproducible results.

As a Reference Standard for Analytical Method Validation

The compound's well-defined and characterized chiral purity makes it an ideal reference standard for analytical chemistry applications. With a demonstrated achievable enantiomeric excess of 99% via proven resolution techniques [2], it can be used to calibrate chiral HPLC or GC methods for the detection and quantification of the (S)-enantiomer or other impurities in pharmaceutical substances and intermediates.

Synthesis of Enantiopure Pharmaceutical Intermediates and Building Blocks

As a versatile chiral amine, the (R)-enantiomer is a key building block for the synthesis of biologically active molecules. Its utility is underscored by modern chemoenzymatic routes that can produce related pyridinic amines with ≥97% ee [3]. This high level of stereocontrol is crucial for constructing enantiomerically pure drug candidates, where the (R)-configuration may be essential for target binding and therapeutic efficacy.

Preparation of Well-Defined Chiral Palladium(II) Complexes for Carbonylation Reactions

The specific 2-pyridyl and (R)-amine motif is essential for forming bidentate (N^N) ligands that coordinate to transition metals like palladium(II). These chiral palladium complexes are active catalysts in methoxycarbonylation of styrene, producing predominantly branched esters with up to 95% regioselectivity [4]. Sourcing the correct (R)-enantiomer is non-negotiable for reproducing these specific coordination geometries and catalytic outcomes.

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